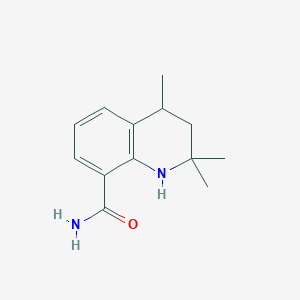

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Description

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide |

InChI |

InChI=1S/C13H18N2O/c1-8-7-13(2,3)15-11-9(8)5-4-6-10(11)12(14)16/h4-6,8,15H,7H2,1-3H3,(H2,14,16) |

InChI Key |

NYJQHEVNPFYNDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(=O)N)(C)C |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Malonate Condensation

The malonate method’s primary side reaction involves over-alkylation at the tetrahydroquinoline’s 4-position, producing regioisomeric byproducts. Adding stoichiometric NaOH suppresses this by deprotonating the amine, enhancing nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form quinoline derivatives with different oxidation states.

-

Reduction: : Reduction reactions can convert the quinoline core to dihydroquinoline or tetrahydroquinoline derivatives.

-

Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has several scientific research applications:

-

Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

-

Materials Science: : The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

-

Chemical Intermediates: : It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, making it less versatile in certain chemical reactions.

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Contains a phenyl group, which can alter its chemical properties and applications.

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is unique due to the presence of the carboxamide group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for drug design and in materials science for creating functional materials.

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, including mechanisms of action and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is , with a molecular weight of approximately 237.27 g/mol. The compound features a tetrahydroquinoline core which is known for its ability to interact with various biological targets due to its structural versatility.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This effect is particularly relevant in neurodegenerative disorders such as Parkinson's disease (PD) where oxidative stress plays a pivotal role .

- Neuroprotective Effects : Research indicates that 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can penetrate the blood-brain barrier effectively. In experimental models of PD, it has been shown to improve motor coordination scores and reduce histopathological changes in brain tissues .

- Anti-inflammatory Properties : The compound has demonstrated the ability to decrease inflammation markers in animal models. This includes reducing levels of pro-inflammatory cytokines and improving overall inflammatory responses in the brain .

The mechanisms through which 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide exerts its effects include:

- Inhibition of Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activities.

- Regulation of Inflammatory Pathways : Modulating the NF-kB pathway to reduce inflammatory responses.

- Neuroprotection : Supporting neuronal health by promoting neurotrophic factors and reducing apoptosis in neuronal cells .

Comparative Analysis with Related Compounds

To understand the unique properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide better, a comparison with structurally similar compounds can be informative:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Fluorine at the 6th position | Enhanced electrophilic reactivity |

| 7-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | Fluorine at the 7th position | Distinct reactivity patterns compared to other isomers |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxy group substitution | Improved neuroprotective effects in PD models |

Case Studies

-

Neuroprotective Efficacy in Parkinson’s Disease :

A study involving rotenone-induced PD in rats demonstrated that treatment with the compound significantly improved motor coordination and reduced oxidative stress markers compared to control groups . -

Inflammation Reduction :

Another research effort focused on the anti-inflammatory effects of the compound showed a marked decrease in serum IgG levels and myeloperoxidase (MPO) activity in treated rats compared to untreated controls .

Q & A

Q. Optimization Strategies :

- Control reaction temperature (70–80°C) and duration (24–72 hours) to minimize side reactions .

- Use polar aprotic solvents (e.g., DMF) for intermediates prone to hydrolysis.

- Monitor purity via TLC or HPLC at each step to isolate high-purity intermediates .

How can advanced spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide derivatives?

Q. Basic Research Focus

- 1H/13C NMR : Assign methyl group environments (e.g., 2,2,4-trimethyl substituents) using coupling constants and integration ratios. For example:

- X-ray crystallography : Resolve stereochemical uncertainties. For instance, trans-configurations in tetrahydroisoquinoline-4-carboxylic acid derivatives were confirmed via crystal structure analysis .

Q. Methodological Tip :

What strategies are effective for controlling stereochemistry during the synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide analogs?

Q. Advanced Research Focus

- Chiral auxiliaries : Introduce enantioselectivity using chiral catalysts (e.g., BINOL-based systems) during cyclization steps .

- Diastereoselective reactions : Optimize solvent polarity and temperature to favor trans-products, as seen in Castagnoli-Cushman reactions of imines with anhydrides .

- Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures in chiral solvents to isolate dominant enantiomers .

Data Contradiction Example :

Discrepancies in diastereomer ratios may arise from competing reaction pathways. Use kinetic vs. thermodynamic control studies (e.g., variable-temperature NMR) to identify dominant mechanisms .

How can researchers reconcile conflicting biological activity data for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide in different assay systems?

Q. Advanced Research Focus

- Assay variability : Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific uptake or metabolism differences .

- Metabolic stability : Use liver microsome assays to assess compound degradation rates, which may explain reduced activity in vivo vs. in vitro .

- Off-target interactions : Screen against kinase panels or GPCR libraries to identify unintended binding partners .

Case Study :

Quinoline derivatives with trifluoromethyl groups showed variable antibacterial activity due to differential membrane permeability in Gram-negative vs. Gram-positive bacteria .

What mechanistic insights explain the role of PPA in lactamization steps during tetrahydroquinoline synthesis?

Q. Advanced Research Focus

- Acid catalysis : PPA protonates carbonyl groups, facilitating nucleophilic attack by amines to form lactam rings .

- Solvent effects : PPA acts as a dehydrating agent, shifting equilibrium toward cyclization by removing water .

- Side reactions : Overheating (>100°C) may lead to decarboxylation or ring-opening byproducts. Mitigate via stepwise temperature ramping .

Experimental Validation :

Monitor reaction progress using FT-IR to track carbonyl (C=O) peak reduction at ~1700 cm⁻¹ .

How can researchers address purification challenges for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide, particularly in separating regioisomers?

Q. Methodological Focus

- Column chromatography : Use gradient elution (hexane/ethyl acetate to DCM/methanol) to resolve polar byproducts .

- Recrystallization : Select solvents with differential solubility for isomers (e.g., ethanol for less polar isomers) .

- HPLC-MS : Employ reverse-phase C18 columns with 0.1% formic acid in mobile phases to separate regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.